molecular formula C15H24 B1258743 (1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene CAS No. 489-40-7

(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene

Cat. No.: B1258743
CAS No.: 489-40-7
M. Wt: 204.35 g/mol
InChI Key: SPCXZDDGSGTVAW-XUWDKUNYSA-N
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Description

(-)-alpha-gurjunene is a carbotricyclic compound and sesquiterpene that is 1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene which is substituted by methyl groups at positions 1, 1, 4 and 7 (the 1aR,4R,4aR,7bS- diastereoisomer). It has been isolated from several plant species such as Anaphalis nubigena and Jatropha ribifolia. It has a role as a volatile oil component, a plant metabolite and an antibacterial agent. It is a carbotricyclic compound and a sesquiterpene. It is an enantiomer of a (+)-alpha-gurjunene.
alpha-Gurjunene is a natural product found in Humulus lupulus, Plagiochila rutilans var. moritziana, and other organisms with data available.

Scientific Research Applications

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Application in Food Analysis : This compound has been identified as one of the volatile constituents in the study of longan arillus, epicarpium, and seeds using GC-MS. It is utilized for determining the volatile composition in food products, which is crucial for understanding flavor and aroma profiles (F. X. Chen et al., 2010).

Chemical Synthesis and Characterization

  • Synthesis of Derivatives : Research includes the synthesis of derivatives like 1,1-ethylene-1H-azulenium ion and its alkyl substituted derivatives. These studies are significant in the field of organic chemistry, focusing on the creation of novel compounds with potential applications in material sciences and medicinal chemistry (M. Oda et al., 1999).
  • Development of Azulene Derivatives : Another aspect involves the synthesis of 2,2a,4,5‐tetraazabenz[cd]azulene derivatives. Such synthetic routes contribute to expanding the library of azulene-based compounds, which can be utilized in various chemical and pharmaceutical applications (K. Imafuku et al., 1980).

Application in Material Sciences

  • Azulene in Thermolytic Synthesis : Studies on the thermolysis of azulene derivatives offer insights into the formation of highly substituted azulenes, which have potential applications in material sciences and organic synthesis. These compounds could be used in creating novel materials with specific electronic and optical properties (V. Lellek & H. Hansen, 2001).

Electrophysical Properties

  • EPR and ENDOR Study of Radical Cations : The compound's derivatives have been studied using Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy. This research is important in understanding the electrophysical properties of azulene-based radical cations, which could have implications in electronics and molecular physics (F. Gerson et al., 1995).

Catalysis and Chemical Reactions

  • Introduction of Boryl Substituents : Research includes the direct introduction of a boryl substituent into the azulene structure. Such chemical modifications are crucial in catalysis and in the development of new reactions for organic synthesis (Kei Kurotobi et al., 2003).

Potential in Cancer Research

  • Anticancer Properties : There's ongoing research into the synthesis and evaluation of derivatives of this compound for their anticancer properties. This is significant for the development of new pharmaceutical compounds for cancer treatment (S. A. Demchenko et al., 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene involves the cyclization of a precursor compound through a series of reactions.", "Starting Materials": [ "2-methyl-2-butene", "magnesium", "iodine", "1,3-dibromopropane", "sodium borohydride", "acetic acid", "sodium hydroxide", "methyl iodide", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: React 2-methyl-2-butene with magnesium and iodine to form 2-iodo-2-methylbutane.", "Step 2: React 2-iodo-2-methylbutane with 1,3-dibromopropane in the presence of sodium borohydride to form 1-bromo-3-(2-methylbutyl)propane.", "Step 3: React 1-bromo-3-(2-methylbutyl)propane with sodium hydroxide to form 1-(2-methylbutyl)prop-2-en-1-ol.", "Step 4: React 1-(2-methylbutyl)prop-2-en-1-ol with methyl iodide in the presence of sodium hydroxide to form 1-(2-methylbutyl)-3-methylbut-3-en-1-ol.", "Step 5: React 1-(2-methylbutyl)-3-methylbut-3-en-1-ol with palladium on carbon and hydrogen gas to form (1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene." ] }

CAS No.

489-40-7

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4R,4aR)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene

InChI

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-12,14H,5-8H2,1-4H3/t9-,11-,12?,14?/m1/s1

InChI Key

SPCXZDDGSGTVAW-XUWDKUNYSA-N

Isomeric SMILES

C[C@@H]1CCC2C(C2(C)C)C3=C(CC[C@H]13)C

SMILES

CC1CCC2C(C2(C)C)C3=C(CCC13)C

Canonical SMILES

CC1CCC2C(C2(C)C)C3=C(CCC13)C

489-40-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene
Reactant of Route 2
(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene
Reactant of Route 3
(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene
Reactant of Route 4
(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene
Reactant of Route 5
(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene
Reactant of Route 6
(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene

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